Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a cyclopropyl group and a thiophene ring
Preparation Methods
The synthesis of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the carbamoyl and ester groups can form hydrogen bonds with biological targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate include other thiophene derivatives and benzoate esters. For example:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and a benzoate ester, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-[cyclopropyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)14-6-4-13(5-7-14)17(20)19(15-8-9-15)11-10-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYYJIOGWXUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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